3-fluoro Deschloroketamine (hydrochloride)
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Overview
Description
3-Fluoro Deschloroketamine (hydrochloride) is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to ketamine, a well-known dissociative anesthetic. The compound is characterized by the substitution of a fluorine atom at the third position of the phenyl ring, replacing the chlorine atom found in ketamine. This modification results in unique pharmacological properties, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro Deschloroketamine (hydrochloride) involves several steps:
Starting Material: The synthesis begins with 3-fluorobenzonitrile.
Grignard Reaction: The 3-fluorobenzonitrile reacts with cyclopentyl magnesium bromide to form an intermediate.
Bromination: The intermediate undergoes bromination to yield α-bromocyclopentyl-(3-fluorophenyl)-ketone.
Industrial Production Methods: Industrial production of 3-Fluoro Deschloroketamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro Deschloroketamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted arylcyclohexylamines.
Scientific Research Applications
3-Fluoro Deschloroketamine (hydrochloride) has several scientific research applications:
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Utilized in the development of new anesthetic agents and psychoactive substances.
Mechanism of Action
The mechanism of action of 3-Fluoro Deschloroketamine (hydrochloride) involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. By binding to the receptor, it inhibits the excitatory neurotransmitter glutamate, leading to dissociative and anesthetic effects. The compound also affects other neurotransmitter systems, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Ketamine: The parent compound with a chlorine atom instead of fluorine.
2-Fluoro Deschloroketamine: Similar structure with the fluorine atom at the second position.
Methoxetamine: Another ketamine analogue with a methoxy group.
Uniqueness: 3-Fluoro Deschloroketamine (hydrochloride) is unique due to its specific fluorine substitution, which alters its pharmacokinetics and pharmacodynamics compared to other ketamine analogues.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXLTENMYFBLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346146 |
Source
|
Record name | 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2657761-24-3 |
Source
|
Record name | 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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